Cas no 29010-56-8 ((4,5-dihydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)methyl beta-D-allopyranoside)

(4,5-dihydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)methyl beta-D-allopyranoside structure
29010-56-8 structure
商品名:(4,5-dihydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)methyl beta-D-allopyranoside
CAS番号:29010-56-8
MF:C21H20O10
メガワット:432.3775
CID:1438174

(4,5-dihydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)methyl beta-D-allopyranoside 化学的及び物理的性質

名前と識別子

    • (4,5-dihydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)methyl beta-D-allopyranoside
    • 1,8-Dihydroxy-3-(hydroxymethyl)-9,10-anthracenedione mono-beta-D-glucopyranoside

じっけんとくせい

  • ゆうかいてん: 221-222 ºC

(4,5-dihydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)methyl beta-D-allopyranoside 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TargetMol Chemicals
T29888-5mg
Aloe-emodin-glucoside
29010-56-8 98%
5mg
¥ 7000 2023-09-15
TargetMol Chemicals
T29888-5 mg
Aloe-emodin-glucoside
29010-56-8 98%
5mg
¥ 7,000 2023-07-11
TargetMol Chemicals
T29888-25mg
Aloe-emodin-glucoside
29010-56-8
25mg
¥ 10600 2024-07-20

(4,5-dihydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)methyl beta-D-allopyranoside 関連文献

(4,5-dihydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)methyl beta-D-allopyranosideに関する追加情報

Professional Introduction to (4,5-Dihydroxy-9,10-Dioxo-9,10-Dihydroanthracen-2-yl)methyl Beta-D-Allopyranoside and CAS No. 29010-56-8

Compound with the CAS number 29010-56-8 and the product name (4,5-dihydroxy-9,10-dioxo-9,10-dihydroanthracen-2-yl)methyl beta-D-allopyranoside represents a significant advancement in the field of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural properties and potential applications in medicinal chemistry. The anthracene core, characterized by its 4,5-dihydroxy and 9,10-dioxo substituents, contributes to its distinct chemical behavior and reactivity. Coupled with the methyl beta-D-allopyranoside moiety, this compound exhibits a blend of hydrophilic and lipophilic characteristics, making it a promising candidate for various biological assays.

The structural motif of this compound is reminiscent of several naturally occurring flavonoids and xanthones, which are well-documented for their pharmacological properties. The presence of hydroxyl groups at the 4 and 5 positions enhances its solubility in polar solvents while maintaining sufficient lipophilicity for membrane interaction. This balance is crucial for drug delivery systems where bioavailability and cellular uptake are critical factors.

In recent years, there has been a surge in research focused on developing novel therapeutic agents derived from natural product scaffolds. The anthracene derivative mentioned here is no exception. Studies have shown that compounds with similar structural features exhibit potent antioxidant, anti-inflammatory, and anticancer properties. The 9,10-dioxo group in particular is known to contribute to the electron-deficient nature of the molecule, facilitating interactions with biological targets such as enzymes and receptors.

The beta-D-allopyranoside moiety adds an additional layer of complexity to this compound. Pyranosides are frequently found in glycosidically linked natural products and have been extensively studied for their role in modulating biological activity. The beta-anomeric form enhances stability against enzymatic degradation, making it a favorable structure for drug development. This feature is particularly relevant in the context of prodrug design, where stability before metabolic activation is a key consideration.

Recent advancements in computational chemistry have enabled more precise predictions of molecular interactions. Molecular docking studies using this compound have revealed potential binding affinities with various therapeutic targets. For instance, preliminary simulations suggest that it may interact with kinases involved in cancer signaling pathways. These findings align with broader trends in drug discovery where computational methods are increasingly employed to accelerate the identification of lead compounds.

The synthesis of this compound presents unique challenges due to the need for precise functional group manipulation. Traditional synthetic routes often involve multi-step processes requiring careful control of reaction conditions to avoid unwanted side products. However, recent innovations in synthetic methodologies have streamlined these processes, making it more feasible to produce this compound on a larger scale. Techniques such as catalytic hydrogenation and protecting group strategies have been particularly effective in achieving high yields and purity.

In terms of applications, this compound holds promise not only as an active pharmaceutical ingredient but also as a key intermediate in the synthesis of more complex molecules. Its versatile structure allows for further derivatization, enabling researchers to tailor its properties for specific therapeutic needs. For example, modifications at the anthracene core can alter electronic distributions, influencing interactions with biological targets.

The pharmaceutical industry has increasingly recognized the importance of natural product-inspired compounds due to their diverse biological activities and reduced likelihood of off-target effects compared to purely synthetic molecules. The anthracene derivative described here exemplifies this trend by combining elements from both natural product chemistry and synthetic design principles. Its unique structure positions it as a valuable tool for medicinal chemists exploring new therapeutic avenues.

Ongoing research continues to uncover new applications for this class of compounds. Investigative studies are currently exploring its potential role in neuroprotective therapies, where its antioxidant properties may be beneficial in mitigating neurodegenerative diseases. Additionally, its anti-inflammatory effects make it a candidate for treating chronic inflammatory conditions such as rheumatoid arthritis.

The development of novel drug candidates is often hampered by issues related to formulation and delivery. The inherent properties of this compound offer advantages in this regard. Its balanced hydrophilic-lipophilic nature allows for formulation into various delivery systems, including oral tablets and topical creams. Furthermore, its stability under different storage conditions enhances practicality in clinical settings.

Ethical considerations are also paramount in drug development processes involving compounds like this one. Ensuring that synthetic methods are environmentally sustainable is increasingly becoming a priority among researchers. Efforts are underway to optimize synthetic routes for minimal waste generation while maintaining high efficiency—a critical balance for sustainable pharmaceutical production.

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